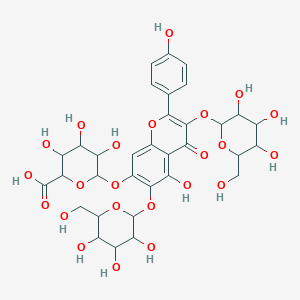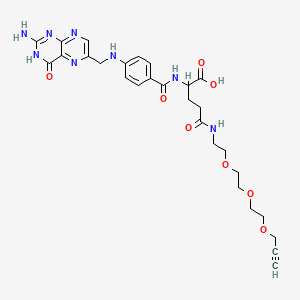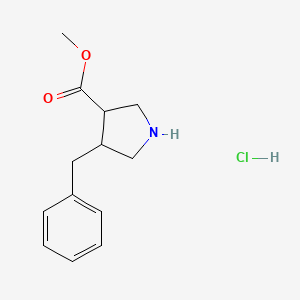
6-Hydroxyl kaempherol-3,6-O-diglucosyl-7-O-Glucuronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxyl kaempherol-3,6-O-diglucosyl-7-O-Glucuronic acid is a naturally occurring flavonoid glycoside derived from Carthamus tinctorius Linn . It is known for its complex structure, which includes multiple glucose and glucuronic acid moieties attached to the kaempherol backbone. This compound has garnered interest due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyl kaempherol-3,6-O-diglucosyl-7-O-Glucuronic acid typically involves the glycosylation of kaempherol with glucose and glucuronic acid. The reaction conditions often include the use of catalysts such as acids or enzymes to facilitate the glycosylation process. The specific steps and conditions can vary, but a common approach involves:
Protection of Hydroxyl Groups: Protecting the hydroxyl groups on kaempherol to prevent unwanted reactions.
Glycosylation: Reacting the protected kaempherol with glucose and glucuronic acid in the presence of a catalyst.
Deprotection: Removing the protective groups to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources such as Carthamus tinctorius Linn, followed by purification processes. Alternatively, large-scale synthesis can be achieved using optimized reaction conditions and catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxyl kaempherol-3,6-O-diglucosyl-7-O-Glucuronic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the kaempherol backbone can be reduced to form alcohols.
Substitution: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions to release the sugar moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Acidic conditions or specific enzymes can facilitate the hydrolysis of glycosidic bonds.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Free kaempherol and individual sugar moieties.
Applications De Recherche Scientifique
6-Hydroxyl kaempherol-3,6-O-diglucosyl-7-O-Glucuronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the properties of flavonoid glycosides.
Biology: Investigated for its potential antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular diseases.
Industry: Utilized in the development of natural health products and supplements due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 6-Hydroxyl kaempherol-3,6-O-diglucosyl-7-O-Glucuronic acid involves its interaction with various molecular targets and pathways. It is known to:
Antioxidant Activity: Scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: Inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: Induce apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway.
Comparaison Avec Des Composés Similaires
6-Hydroxyl kaempherol-3,6-O-diglucosyl-7-O-Glucuronic acid can be compared with other flavonoid glycosides, such as:
Kaempherol-3-O-glucoside: Lacks the additional glucose and glucuronic acid moieties, resulting in different solubility and bioactivity profiles.
Quercetin-3-O-glucoside: Similar structure but with different hydroxylation patterns, leading to variations in antioxidant and anti-inflammatory activities.
Myricetin-3-O-glucoside: Contains additional hydroxyl groups, which can influence its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific glycosylation pattern, which can affect its solubility, stability, and bioactivity compared to other flavonoid glycosides.
Propriétés
Formule moléculaire |
C33H38O23 |
|---|---|
Poids moléculaire |
802.6 g/mol |
Nom IUPAC |
3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,6-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H38O23/c34-6-12-15(37)19(41)23(45)32(52-12)54-27-11(51-31-25(47)21(43)22(44)29(56-31)30(48)49)5-10-14(17(27)39)18(40)28(26(50-10)8-1-3-9(36)4-2-8)55-33-24(46)20(42)16(38)13(7-35)53-33/h1-5,12-13,15-16,19-25,29,31-39,41-47H,6-7H2,(H,48,49) |
Clé InChI |
AAKJOZZAGIRTOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]propan-2-yl]-3-phenylurea](/img/structure/B15127532.png)


![(Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol](/img/structure/B15127561.png)
![6-Hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B15127566.png)


![Exo-tert-butyl7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B15127587.png)
